molecular formula C24H22N6O3 B6421874 methyl 4-[(1E)-[({3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-yl}formamido)imino]methyl]benzoate CAS No. 1285641-38-4

methyl 4-[(1E)-[({3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-yl}formamido)imino]methyl]benzoate

Cat. No.: B6421874
CAS No.: 1285641-38-4
M. Wt: 442.5 g/mol
InChI Key: KUAGPKIJBSIBLP-AFUMVMLFSA-N
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Description

This compound is a structurally complex benzoate ester featuring a 1H,1'H-[3,4'-bipyrazole] core. The bipyrazole moiety is substituted with 3',5'-dimethyl and 1'-phenyl groups, while the benzoate ester is linked via an (E)-configured formamido-imino bridge.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-22(16(2)30(29-15)19-7-5-4-6-8-19)20-13-21(27-26-20)23(31)28-25-14-17-9-11-18(12-10-17)24(32)33-3/h4-14H,1-3H3,(H,26,27)(H,28,31)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGPKIJBSIBLP-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing pyrazole/benzoate scaffolds or analogous functional groups. Key differences in substituents, synthetic pathways, and inferred biological activities are highlighted.

Methyl 5-Chloro-4-[(1E)-(Methoxyimino)methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2)

  • Molecular Formula : C₁₃H₁₂ClN₃O₃
  • Key Features: Single pyrazole ring with chloro and methoxyimino substituents.
  • The chloro substituent in the analog may improve metabolic stability but reduce solubility compared to the target’s dimethyl groups .

(E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide

  • Key Features: Sulfonamide group instead of a benzoate ester; (E)-imino methylene bridge.
  • Comparison: The sulfonamide group is a known diuretic pharmacophore, as demonstrated by in silico studies . The target’s benzoate ester may confer higher lipophilicity, favoring blood-brain barrier penetration. Both compounds share an (E)-configured bridge, suggesting similar synthetic strategies (e.g., Schiff base formation under basic conditions) .

1'-Ethyl-3',5'-Dimethyl-1-Phenyl-1H,1'H-[3,4'-Bipyrazole]-4-Carbaldehyde (CAS 1006334-15-1)

  • Key Features : Bipyrazole core with aldehyde functionality.
  • Comparison: The aldehyde group in this analog is reactive, limiting stability, whereas the target’s formamido-imino bridge enhances stability and hydrogen-bonding capacity. Both compounds share the 3',5'-dimethyl substitution, which may sterically hinder enzymatic degradation .

N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-5-(Benzo[1,3]Dioxol-5-yl)-1-(4-Methylsulfonylphenyl)-1H-Pyrazole-3-Carboxamide (Compound 5e)

  • Key Features : Pyrazole-3-carboxamide with bulky tert-butyl and methylsulfonyl groups.
  • Comparison: The methylsulfonyl group in 5e enhances COX-2 inhibitory activity, as reported in biological evaluations . The target’s benzoate ester may lack this specificity but could exhibit broader solubility due to fewer bulky substituents. Both compounds utilize carboxamide linkages, but the target’s imino bridge introduces conformational rigidity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Methyl 4-[(1E)-[({3',5'-Dimethyl-1'-Phenyl-1H,1'H-[3,4'-Bipyrazole]-5-yl}formamido)imino]methyl]benzoate Not Provided Estimated >400 Bipyrazole, benzoate, formamido-imino Hypothetical kinase inhibitor
Methyl 5-Chloro-4-[(1E)-(Methoxyimino)methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate C₁₃H₁₂ClN₃O₃ 293.71 Chloro, methoxyimino Not reported
(E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide Not Provided Not Provided Sulfonamide, (E)-imino bridge Diuretic (in silico)
1'-Ethyl-3',5'-Dimethyl-1-Phenyl-1H,1'H-[3,4'-Bipyrazole]-4-Carbaldehyde Not Provided Not Provided Bipyrazole, aldehyde Not reported
Compound 5e (COX-2 Inhibitor) C₃₅H₄₃N₃O₄S 601.30 Methylsulfonyl, benzo[1,3]dioxol COX-2 inhibition

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